molecular formula C19H20N4O B2876920 N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)cyclohexanecarboxamide CAS No. 847387-48-8

N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)cyclohexanecarboxamide

Cat. No.: B2876920
CAS No.: 847387-48-8
M. Wt: 320.396
InChI Key: ANCMCCUEQBXHJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)cyclohexanecarboxamide is a complex organic compound characterized by its imidazo[1,2-a]pyrimidin-2-yl group attached to a phenyl ring, which is further connected to a cyclohexanecarboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)cyclohexanecarboxamide typically involves multiple steps, starting with the formation of the imidazo[1,2-a]pyrimidin-2-yl group. This can be achieved through multicomponent reactions, condensation reactions, or intramolecular cyclizations[_{{{CITATION{{{1{Synthetic approaches and functionalizations of imidazo[1,2-a ...](https://pubs.rsc.org/en/content/articlelanding/2015/ra/c5ra14795f). The phenyl ring is then introduced, followed by the attachment of the cyclohexanecarboxamide group[{{{CITATION{{{_1{Synthetic approaches and functionalizations of imidazo1,2-a ....

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as palladium-catalyzed coupling reactions (e.g., Suzuki reaction) are often employed to facilitate the formation of the pyrimidine ring. The use of metal-free conditions and mild reaction environments can also be advantageous for large-scale production[_{{{CITATION{{{_3{Chemodivergent synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo1 ....

Chemical Reactions Analysis

Types of Reactions: N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)cyclohexanecarboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions[_{{{CITATION{{{_1{Synthetic approaches and functionalizations of imidazo1,2-a .... These reactions are crucial for modifying the compound's structure and enhancing its properties for specific applications.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed: The major products resulting from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound. These products can exhibit different biological and chemical properties, making them suitable for various applications.

Scientific Research Applications

Chemistry: In chemistry, N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)cyclohexanecarboxamide serves as a versatile intermediate for the synthesis of more complex molecules

Biology: Biologically, this compound has shown potential as an inhibitor of certain enzymes and receptors. Its ability to interact with biological targets makes it a candidate for drug development and therapeutic applications.

Medicine: In the medical field, this compound has been investigated for its anticancer properties. Studies have demonstrated its efficacy in inhibiting the growth of cancer cells, making it a promising candidate for cancer treatment.

Industry: Industrially, this compound can be used in the development of new materials and chemicals. Its unique chemical properties make it suitable for applications in material science, such as the creation of advanced polymers and coatings.

Comparison with Similar Compounds

  • N-(4-{imidazo[1,2-a]pyrimidin-2-yl}phenyl)methanesulfonamide

  • N-(pyridin-2-yl)amides

  • 3-bromoimidazo[1,2-a]pyridines

Uniqueness: N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)cyclohexanecarboxamide stands out due to its unique combination of the imidazo[1,2-a]pyrimidin-2-yl group and the cyclohexanecarboxamide moiety. This combination provides distinct chemical and biological properties that are not found in other similar compounds.

Properties

IUPAC Name

N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)cyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O/c24-18(14-6-2-1-3-7-14)21-16-9-4-8-15(12-16)17-13-23-11-5-10-20-19(23)22-17/h4-5,8-14H,1-3,6-7H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANCMCCUEQBXHJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)NC2=CC=CC(=C2)C3=CN4C=CC=NC4=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.